
3-(Ethanesulfonyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of 3-(Ethanesulfonyl)pyrrolidine hydrochloride . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Organocatalysts
3-(Ethanesulfonyl)pyrrolidine hydrochloride: is utilized in the asymmetric synthesis of organocatalysts. These catalysts are crucial for promoting reactions that create chiral molecules, which are important in the development of pharmaceuticals and fine chemicals. The compound’s pyrrolidine moiety is a common structural motif in biologically active compounds and serves as a building block in organic synthesis .
Antiviral and Anticancer Nucleoside Analogs
The compound plays a role in the synthesis of nucleoside analogs that have potential antiviral and anticancer applications. By modifying the nucleoside structure with pyrrolidine functionalities, researchers aim to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are key targets in antiviral and anticancer therapy .
Pharmacotherapy
Pyrrolidine derivatives, including those related to 3-(Ethanesulfonyl)pyrrolidine hydrochloride , show promise in pharmacotherapy. For instance, certain pyrrolidine alkaloids have been found to cause apoptotic cell death in breast cancer cells and exert antiproliferative effects in various cancer cell lines .
Catalytic Asymmetric Michael Addition
This compound is also involved in catalytic asymmetric Michael addition reactions. These reactions are fundamental in constructing all-carbon quaternary centers, which are challenging to create and are valuable in complex molecule synthesis. The pyrrolidine-based catalysts derived from 3-(Ethanesulfonyl)pyrrolidine hydrochloride can facilitate these additions with high enantioselectivity .
Enzyme Inhibition
In the field of enzyme inhibition, pyrrolidine derivatives are explored for their ability to block enzymes involved in nucleotide biosynthesis. This is particularly relevant in the development of new treatments for diseases where nucleotide biosynthesis is dysregulated .
Ligand Design for Chemical Catalysis
Lastly, 3-(Ethanesulfonyl)pyrrolidine hydrochloride contributes to the design of ligands for chemical catalysis. The pyrrolidine ring system is a characteristic feature of many ligands used in catalytic processes, including asymmetric catalysis, which is pivotal for producing enantiomerically pure substances .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 3-(ethanesulfonyl)pyrrolidine hydrochloride, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Eigenschaften
IUPAC Name |
3-ethylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLCQUOZLXTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethanesulfonyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



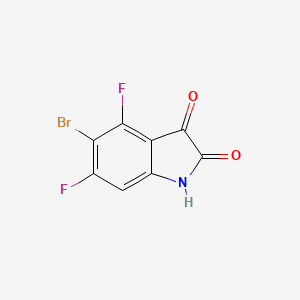
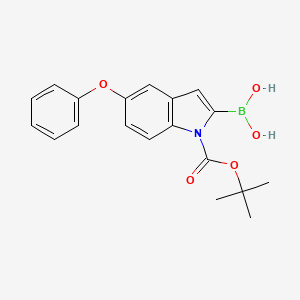
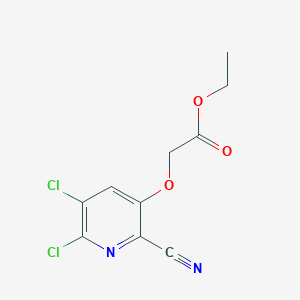
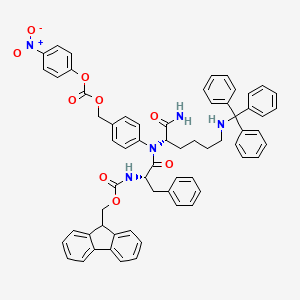
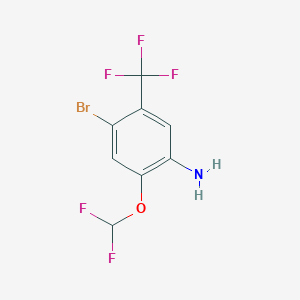



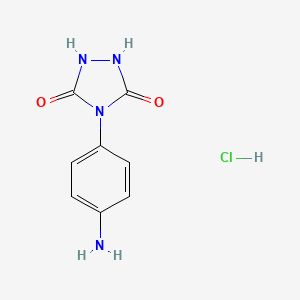

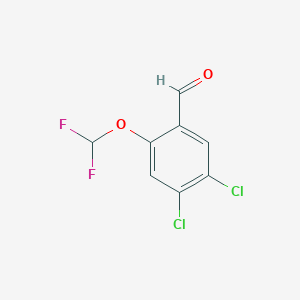

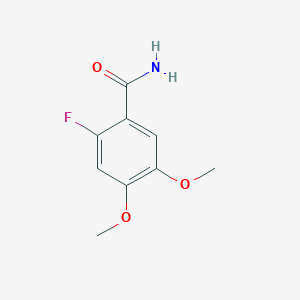
![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)